![molecular formula C9H9ClO2 B1581765 1-(5-Chloro-2-methoxyphenyl)ethanone CAS No. 6342-64-9](/img/structure/B1581765.png)
1-(5-Chloro-2-methoxyphenyl)ethanone
Overview
Description
1-(5-Chloro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9ClO2 It is characterized by the presence of a chloro group and a methoxy group attached to a phenyl ring, with an ethanone group at the para position relative to the methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Chloro-2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-chloro-2-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Reaction:
5-chloro-2-methoxybenzene+acetyl chlorideAlCl3this compound
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 5-chloro-2-methoxybenzoic acid.
Reduction: 1-(5-chloro-2-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)ethanone serves as a crucial intermediate in the synthesis of various organic compounds. Its applications can be categorized as follows:
Organic Synthesis
The compound is primarily utilized as an intermediate in organic synthesis reactions. It plays a significant role in the production of:
- Pharmaceuticals : Used to synthesize antibiotics and other therapeutic agents.
- Agrochemicals : Serves as a precursor for pesticides and herbicides.
- Dyes and Pigments : Employed in the manufacturing of synthetic dyes.
Biological Research
Due to its structural similarities to biologically active molecules, this compound is explored for:
- Enzyme Inhibition Studies : The compound can inhibit specific enzymes involved in metabolic pathways, making it valuable for drug discovery.
- Antimicrobial Activity : Research indicates potential effectiveness against various bacterial strains, which is critical for developing new antimicrobial agents.
Case Study 1: Anticancer Activity
A series of derivatives based on this compound were synthesized and evaluated for anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer). The results indicated varying degrees of potency:
Compound | IC₅₀ (μM) | Cell Line |
---|---|---|
Compound A | 0.62 | HEPG2 |
Compound B | 0.87 | MCF-7 |
These findings suggest that modifications to the compound can enhance its efficacy against cancer cells, indicating its potential as a lead compound in cancer therapy.
Case Study 2: Antimicrobial Properties
Research has shown that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains:
Compound | Activity Against Bacteria |
---|---|
This compound | Effective against Staphylococcus aureus and Escherichia coli |
This underscores the potential of this compound class in developing new antimicrobial agents.
Safety and Toxicity
While preliminary data indicate that this compound exhibits low toxicity at standard laboratory doses, safety assessments are crucial for therapeutic applications. Toxicological studies have shown:
Study Focus | Findings |
---|---|
Acute Toxicity | Moderate toxicity observed at high doses |
Long-term Effects | Further studies required to assess chronic exposure risks |
Mechanism of Action
The mechanism by which 1-(5-chloro-2-methoxyphenyl)ethanone exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing chloro group and the electron-donating methoxy group, which affect the electron density on the phenyl ring and the ethanone group.
In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and methoxy groups can influence the compound’s binding affinity and specificity for these targets, potentially leading to biological activity.
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(4-Chloro-2-methoxyphenyl)ethanone: Similar structure but with the chloro group at the para position relative to the methoxy group.
1-(5-Bromo-2-methoxyphenyl)ethanone: Similar structure but with a bromo group instead of a chloro group.
1-(5-Chloro-2-hydroxyphenyl)ethanone: Similar structure but with a hydroxy group instead of a methoxy group.
Biological Activity
1-(5-Chloro-2-methoxyphenyl)ethanone, also known as 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone, is an organic compound that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈ClO₂, with a molecular weight of approximately 201.61 g/mol. The compound features a chloro group and a methoxy group on a phenyl ring, contributing to its unique reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with commercially available 5-chloro-2-methoxyphenol.
- Reaction Conditions : The phenol is treated with acetyl chloride in the presence of a base such as pyridine to facilitate the acetylation process.
- Purification : The product is purified through recrystallization or column chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In vitro studies have shown that the compound inhibits lipoxygenase enzymes, which are crucial in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory mediators.
Case Study: Inhibition of Lipoxygenase
A study conducted on human leukocytes demonstrated that treatment with this compound resulted in a significant decrease in leukotriene production, highlighting its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the chloro and methoxy groups plays a crucial role in its interaction with biological targets.
Table 2: Structure-Activity Relationship Analysis
Compound | Activity Type | Observed Effect |
---|---|---|
This compound | Antimicrobial | Effective against multiple bacterial strains |
Related compounds with different substitutions | Varies | Altered potency and selectivity |
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIUQLBBCQTWMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286594 | |
Record name | 1-(5-Chloro-2-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6342-64-9 | |
Record name | 1-(5-Chloro-2-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6342-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Chloro-2-methoxyphenyl)ethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6342-64-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46629 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(5-Chloro-2-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-chloro-2-methoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(5-Chloro-2-methoxyphenyl)ethanone in the synthesis of (E,E)-2,5-Bis(5-chloro-2-methoxyphenyl)-3,4-diazahexa-2,4-diene?
A: this compound serves as a reactant in the synthesis of (E,E)-2,5-Bis(5-chloro-2-methoxyphenyl)-3,4-diazahexa-2,4-diene. [] The reaction involves the condensation of two molecules of this compound with hydrazine hydrate. This results in the formation of the diazahexa-2,4-diene derivative, with the two this compound moieties linked by a central N-N bond.
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